tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiazole and pyridine rings. The final step involves the attachment of the tert-butyl group to the piperidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and specificities of various receptors and enzymes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science, nanotechnology, and environmental chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .
Uniqueness: What sets tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. This unique structure allows for specific interactions with biological targets, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
365430-53-1 |
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Molecular Formula |
C27H31ClN4O3S |
Molecular Weight |
527.1 g/mol |
IUPAC Name |
tert-butyl 4-[4-(3-chlorophenyl)-5-[2-(propanoylamino)pyridin-4-yl]-1,3-thiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H31ClN4O3S/c1-5-22(33)30-21-16-19(9-12-29-21)24-23(18-7-6-8-20(28)15-18)31-25(36-24)17-10-13-32(14-11-17)26(34)35-27(2,3)4/h6-9,12,15-17H,5,10-11,13-14H2,1-4H3,(H,29,30,33) |
InChI Key |
AKVRVTOKFZXVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3CCN(CC3)C(=O)OC(C)(C)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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